An In-depth Technical Guide to 2-Phenylglutaric Anhydride: Chemical Properties and Structure
An In-depth Technical Guide to 2-Phenylglutaric Anhydride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Phenylglutaric anhydride. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and molecular visualization to support laboratory work and drug discovery initiatives.
Core Chemical Properties
2-Phenylglutaric anhydride, also known by its systematic name dihydro-3-phenyl-2H-pyran-2,6(3H)-dione, is a cyclic anhydride derivative of glutaric acid.[1][2] It is a key intermediate in various organic syntheses, including the preparation of modified amino acids for peptide-based therapeutics.[3] The fundamental chemical and physical properties of 2-Phenylglutaric anhydride are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3][4] |
| Molecular Weight | 190.19 g/mol | [1][2][3] |
| CAS Number | 2959-96-8 | [1][2][3] |
| Appearance | White to light beige crystalline powder | [3] |
| Melting Point | 95-99 °C | [3][4] |
| Boiling Point | 218 °C at 13 mmHg | [3][4] |
| Solubility | Slightly soluble in chloroform and methanol. | [3] |
| EINECS Number | 220-991-5 | [3] |
Molecular Structure and Conformation
The structural integrity of 2-Phenylglutaric anhydride is central to its reactivity and function. While experimental crystallographic data from sources like the Cambridge Crystallographic Data Centre (CCDC) is not publicly available, computational modeling provides valuable insights into its three-dimensional structure.
A detailed structural analysis, including precise bond lengths and angles, would require dedicated crystallographic studies. However, a representative 2D structure and a 3D conformational model can be visualized.
Due to the chiral center at the C2 position, 2-Phenylglutaric anhydride exists as a racemic mixture of (R)- and (S)-enantiomers. The conformation of the six-membered anhydride ring is likely a distorted boat or chair form to accommodate the planar phenyl group and minimize steric hindrance.
Experimental Protocols
Synthesis of 2-Phenylglutaric Anhydride
A well-established method for the synthesis of 2-Phenylglutaric anhydride involves the hydrolysis and subsequent cyclization of α-phenyl-α-carbethoxyglutaronitrile.[5]
Materials:
-
α-phenyl-α-carbethoxyglutaronitrile
-
Hydrochloric acid (concentrated)
-
Acetic acid
-
Ether
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Acetic anhydride
Procedure:
-
A mixture of α-phenyl-α-carbethoxyglutaronitrile (0.20 mole), 225 ml of concentrated hydrochloric acid, and 50 ml of acetic acid is refluxed for 10 hours.[5]
-
After cooling, the solution is diluted with 300 ml of water and extracted five times with 100 ml portions of a 1:1 ether-ethyl acetate solution.[5]
-
The combined organic extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[5]
-
The solvent is removed by distillation, and 50 ml of acetic anhydride is added to the residue. The mixture is then refluxed for 1 hour.[5]
-
Excess acetic anhydride is removed by distillation at atmospheric pressure.[5]
-
The crude product is purified by vacuum distillation to yield 2-Phenylglutaric anhydride.[5]
Reactivity and Chemical Behavior
As a cyclic anhydride, 2-Phenylglutaric anhydride is a reactive electrophile susceptible to nucleophilic attack. The two carbonyl groups enhance the electrophilicity of the carbonyl carbons. Common reactions involve the opening of the anhydride ring by nucleophiles such as water, alcohols, and amines to form the corresponding dicarboxylic acid, monoester, or monoamide derivatives, respectively.
This reactivity is harnessed in various synthetic applications, notably in peptide synthesis. It serves as a precursor for creating modified amino acids that can be incorporated into peptide chains to modulate the pharmacological properties of peptide-based drugs, such as GLP-1R and GIPR modulators.[3]
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the glutaric anhydride ring, typically in the range of 2.0-3.5 ppm. The phenyl protons would appear as a multiplet in the aromatic region, around 7.2-7.5 ppm.
¹³C NMR: The carbon NMR spectrum would be characterized by two distinct carbonyl carbon signals in the range of 165-175 ppm. The aliphatic carbons would resonate between 20-50 ppm, and the phenyl carbons would appear in the 125-140 ppm region.
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the anhydride functional group. 2-Phenylglutaric anhydride is expected to exhibit two characteristic carbonyl stretching bands due to symmetric and asymmetric stretching, typically appearing around 1820 cm⁻¹ and 1750 cm⁻¹.[6]
Mass Spectrometry (MS): The electron ionization mass spectrum of 2-Phenylglutaric anhydride would likely show a molecular ion peak at m/z 190. Fragmentation patterns would involve the loss of CO and CO₂, and cleavage of the anhydride ring. A prominent peak corresponding to the formation of an acylium ion is also expected.[6]
Applications in Drug Development
The primary documented application of 2-Phenylglutaric anhydride in drug development is its use as a building block for the synthesis of modified amino acids. These non-natural amino acids are then incorporated into peptides to develop modulators of G-protein coupled receptors like the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Gastric Inhibitory Polypeptide Receptor (GIPR).[3] These receptors are significant targets in the treatment of type 2 diabetes and obesity. The introduction of the phenylglutaric moiety can influence the peptide's conformation, stability, and receptor binding affinity.
Conclusion
2-Phenylglutaric anhydride is a valuable reagent in organic synthesis with established applications in the development of therapeutic peptides. This guide has summarized its core chemical properties, provided a detailed synthesis protocol, and outlined its expected structural and spectroscopic features. While a full experimental characterization of its solid-state structure is pending, the available data provides a strong foundation for its use in research and drug discovery. Further investigation into its biological activities and applications in other therapeutic areas is warranted.
